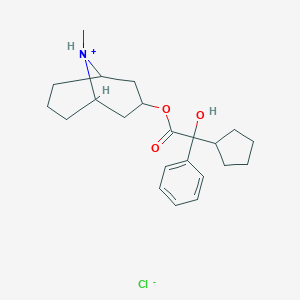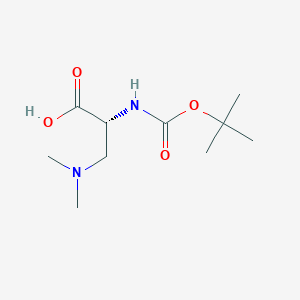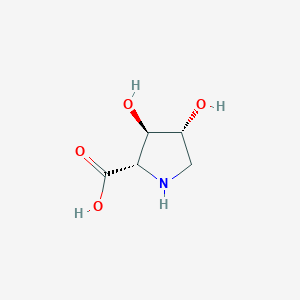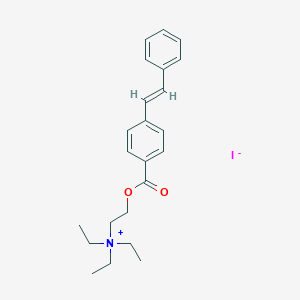
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is a chemical compound that has been the subject of extensive scientific research. It is a quaternary ammonium salt that is commonly used in organic chemistry as a phase-transfer catalyst. This compound has been shown to have a wide range of biological and physiological effects, making it a promising candidate for further research in the fields of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer.
Efectos Bioquímicos Y Fisiológicos
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and it has also been shown to have antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate in lab experiments is its versatility. It can be used as a phase-transfer catalyst in organic chemistry, as well as a potential treatment for cancer and other diseases. However, one limitation of this compound is its toxicity. It has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Further research is needed to determine its potential in this area as well. Finally, this compound has been shown to have antioxidant properties, making it a potential treatment for a variety of diseases associated with oxidative stress. Further research is needed to determine its potential in this area as well.
Métodos De Síntesis
The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate involves the reaction of triethylamine with 4-stilbenecarboxylic acid in the presence of hydroxyethyltriethylammonium iodide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as filtration and recrystallization.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been used in a variety of scientific research applications. One of its most common uses is as a phase-transfer catalyst in organic chemistry, where it is used to facilitate the transfer of a reactant from one phase to another. Additionally, this compound has been shown to have antitumor and antibacterial properties, making it a promising candidate for further research in the fields of medicine and pharmacology.
Propiedades
Número CAS |
101710-52-5 |
|---|---|
Nombre del producto |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Fórmula molecular |
C31H51IN2O4 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
triethyl-[2-[4-[(E)-2-phenylethenyl]benzoyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-4-24(5-2,6-3)18-19-26-23(25)22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; |
Clave InChI |
SJZVOTCVHGHUPI-UHFFFAOYSA-L |
SMILES isomérico |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
SMILES canónico |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Sinónimos |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



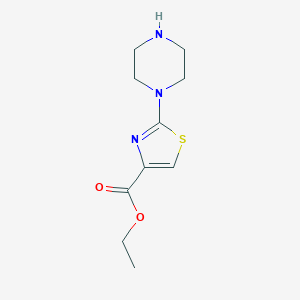
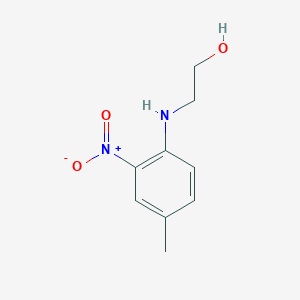
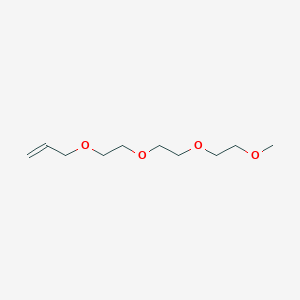
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
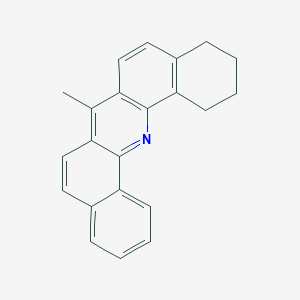
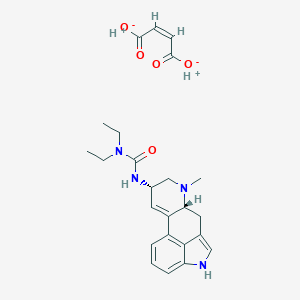
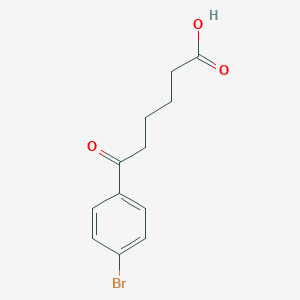
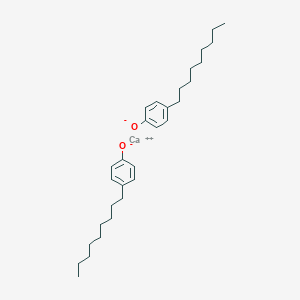
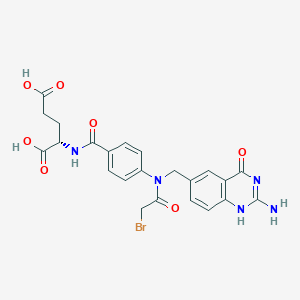
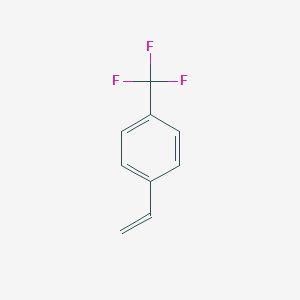
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
